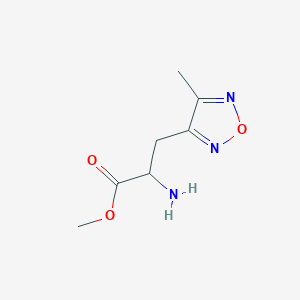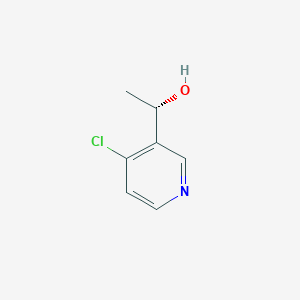
(As)-4-chloro-a-methyl-3-pyridinemethanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(As)-4-chloro-a-methyl-3-pyridinemethanol is an organic compound that belongs to the class of pyridines This compound is characterized by the presence of a chlorine atom at the 4th position, a methyl group at the alpha position, and a hydroxyl group attached to the 3rd position of the pyridine ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (As)-4-chloro-a-methyl-3-pyridinemethanol typically involves the chlorination of a-methyl-3-pyridinemethanol. This can be achieved through the use of chlorinating agents such as thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5) under controlled conditions. The reaction is usually carried out in an inert solvent like dichloromethane (CH2Cl2) at low temperatures to prevent side reactions.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production.
Analyse Des Réactions Chimiques
Types of Reactions
(As)-4-chloro-a-methyl-3-pyridinemethanol undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The compound can be reduced to its corresponding amine using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The chlorine atom can be substituted with other nucleophiles like amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic medium at room temperature.
Reduction: LiAlH4 in dry ether at low temperatures.
Substitution: Nucleophiles like NH3 or RSH in the presence of a base like NaOH.
Major Products Formed
Oxidation: 4-chloro-a-methyl-3-pyridinecarboxaldehyde.
Reduction: 4-chloro-a-methyl-3-pyridinemethanamine.
Substitution: 4-substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
(As)-4-chloro-a-methyl-3-pyridinemethanol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific enzymes and receptors.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs targeting neurological disorders.
Industry: Utilized in the production of agrochemicals and pharmaceuticals due to its versatile reactivity.
Mécanisme D'action
The mechanism of action of (As)-4-chloro-a-methyl-3-pyridinemethanol involves its interaction with specific molecular targets such as enzymes and receptors. The compound can bind to active sites of enzymes, inhibiting their activity or altering their function. In biological systems, it may affect signaling pathways by modulating receptor activity, leading to changes in cellular responses.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-chloro-3-pyridinemethanol: Lacks the methyl group at the alpha position.
4-chloro-a-methyl-2-pyridinemethanol: The hydroxyl group is at the 2nd position instead of the 3rd.
4-chloro-a-methyl-3-pyridinecarboxaldehyde: The hydroxyl group is oxidized to a carbonyl group.
Uniqueness
(As)-4-chloro-a-methyl-3-pyridinemethanol is unique due to the specific arrangement of its functional groups, which confer distinct chemical reactivity and biological activity. The presence of the chlorine atom, methyl group, and hydroxyl group in specific positions on the pyridine ring allows for targeted interactions with molecular targets, making it a valuable compound in research and industrial applications.
Propriétés
Formule moléculaire |
C7H8ClNO |
|---|---|
Poids moléculaire |
157.60 g/mol |
Nom IUPAC |
(1S)-1-(4-chloropyridin-3-yl)ethanol |
InChI |
InChI=1S/C7H8ClNO/c1-5(10)6-4-9-3-2-7(6)8/h2-5,10H,1H3/t5-/m0/s1 |
Clé InChI |
YEAHSGXGXCOVHG-YFKPBYRVSA-N |
SMILES isomérique |
C[C@@H](C1=C(C=CN=C1)Cl)O |
SMILES canonique |
CC(C1=C(C=CN=C1)Cl)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



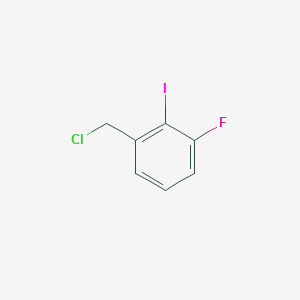
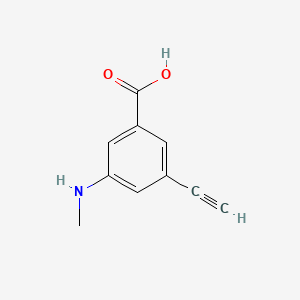
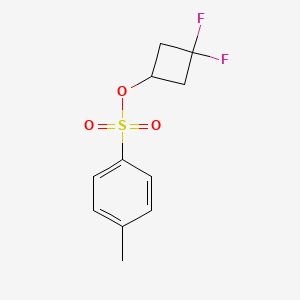

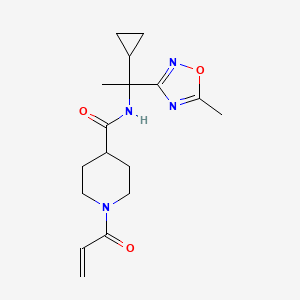

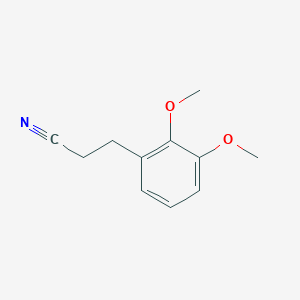

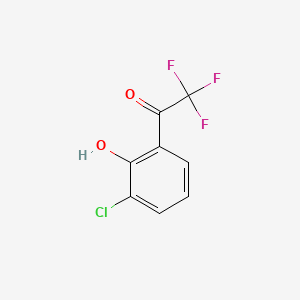
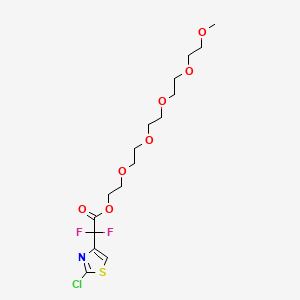
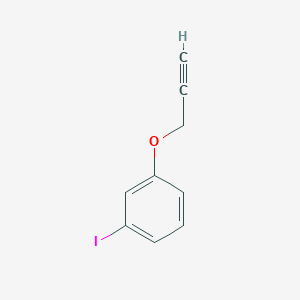
![2-Methyl-5-[(oxiran-2-yl)methyl]-2,3-dihydro-1-benzofuran](/img/structure/B13560908.png)
